Cas no 1207005-88-6 (N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide)

N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide
- VU0641017-1
- N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
- 1207005-88-6
- N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
- F5297-0970
- N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide
- AKOS024505507
-
- インチ: 1S/C21H17N5O3/c27-19-12-15(13-5-2-1-3-6-13)22-21(24-19)26-18(23-20(28)14-8-9-14)11-16(25-26)17-7-4-10-29-17/h1-7,10-12,14H,8-9H2,(H,23,28)(H,22,24,27)
- InChIKey: VEWRRGKTQNPYIM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)NC1=CC(C2=CC=CO2)=NN1C1=NC(C2C=CC=CC=2)=CC(N1)=O
計算された属性
- せいみつぶんしりょう: 387.13313942g/mol
- どういたいしつりょう: 387.13313942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 726
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 102Ų
N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5297-0970-40mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-50mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-4mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-2mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-75mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-25mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-5μmol |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-20mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-3mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5297-0970-30mg |
N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide |
1207005-88-6 | 30mg |
$119.0 | 2023-09-10 |
N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide 関連文献
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamideに関する追加情報
Introduction to N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide (CAS No 1207005-88-6)
N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1207005-88-6, represents a unique molecular architecture that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound features a cyclopropane ring fused with a pyrazole core, which is further substituted with a furan moiety and a pyrimidine derivative. The presence of these heterocyclic rings suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for therapeutic efficacy. The cyclopropane ring, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable component in drug design.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds due to their diverse biological activities. The combination of furan, pyrazole, and pyrimidine moieties in N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide creates a complex pharmacophore that may exhibit multiple biological effects. This complexity makes the compound an attractive scaffold for structure-based drug design and virtual screening.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. For instance, the pyrimidine derivative present in the molecule has been shown to exhibit antiviral and anticancer properties. Additionally, the furan moiety is known to interact with biological systems in ways that could be beneficial for therapeutic purposes. These characteristics make N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yll)-1H-pyrazol -5 -ylcyclopropanecarboxamide a promising candidate for further exploration in medicinal chemistry.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropane ring is particularly challenging due to its strained three-membered structure. However, advances in synthetic methodologies have made it possible to construct such motifs with increasing efficiency. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have played a crucial role in facilitating the synthesis of complex heterocyclic compounds like this one.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like N -3-(furan -2 -yl) -1-(6 -oxo -4 -phenyl -1 , 6 -dihydropyrimidin -2 - yl) -1 H-p yrazol -5 - ylcyclopropanecarboxamide exemplify how combining different pharmacophoric elements can lead to novel bioactivities. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly assess the potential of such compounds against various biological targets.
The use of computational methods has revolutionized the way drug candidates are identified and optimized. Molecular modeling and quantum mechanical calculations can provide insights into the interactions between the compound and its biological targets. These insights are invaluable for guiding medicinal chemistry efforts and improving the likelihood of success in drug development.
In conclusion, N -3-(furan -2 -yl) -1-(6 -oxo -4 -phenyl -1 , 6 -dihydropyrimidin -2 yl) 1 H-p yrazol 5 ylcyclopropanecarboxamide represents a significant advancement in pharmaceutical chemistry. Its unique molecular architecture and potential biological activities make it an exciting prospect for further research. As our understanding of complex organic molecules continues to grow, compounds like this one will play an increasingly important role in the development of new therapies.
1207005-88-6 (N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcyclopropanecarboxamide) 関連製品
- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)
- 1803593-28-3(1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)
- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)
- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)
- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)
- 1903602-46-9(4-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)
- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)
- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)




